molecular formula C16H23BrN2O2 B4431501 2-(2-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide

2-(2-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide

Cat. No.: B4431501
M. Wt: 355.27 g/mol
InChI Key: GUOOJMLYAWUPEL-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenoxy group attached to a propanamide backbone, with an ethylpiperidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide typically involves the following steps:

    Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Preparation of 2-(2-bromophenoxy)propanoic acid: The 2-bromophenol is reacted with 3-chloropropanoic acid in the presence of a base like potassium carbonate to form the ester, which is then hydrolyzed to yield the acid.

    Amidation: The 2-(2-bromophenoxy)propanoic acid is then reacted with 1-ethylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of 2-(2-bromophenoxy)propanoic acid and 1-ethylpiperidine.

Scientific Research Applications

2-(2-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The ethylpiperidinyl group may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

2-(2-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide can be compared with other similar compounds such as:

    2-(2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide: Similar structure but with a methyl group instead of an ethyl group on the piperidine ring.

    2-(2-bromophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide: Similar structure but with a butanamide backbone instead of propanamide.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-3-19-10-8-13(9-11-19)18-16(20)12(2)21-15-7-5-4-6-14(15)17/h4-7,12-13H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOOJMLYAWUPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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